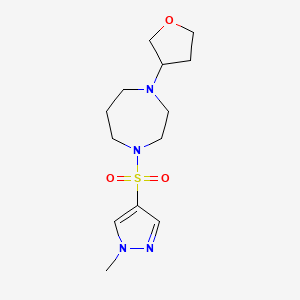

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

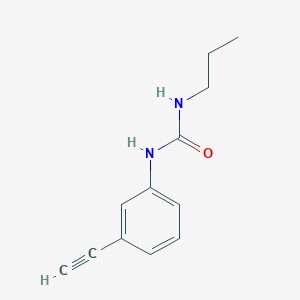

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is also known as Mps-Dp, and it is a diazepane-based molecule with a tetrahydrofuran ring and a pyrazole ring.

科学的研究の応用

Synthesis Techniques

The synthesis of related 1,4-diazepane derivatives has been explored through various chemical reactions, offering insights into the methodologies applicable to compounds like 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane. For instance, a two-step approach combining a Ugi multicomponent reaction followed by an intramolecular SN2 reaction has been developed to synthesize diazepane systems with high yield, utilizing Mitsunobu cyclization and sulfuryl diimidazole for cyclization conditions (Banfi et al., 2007). Similarly, the addition of diazomethane and diazoethane to specific substrates has been shown to produce pyrazolines with significant pi-facial selectivity, leading to the synthesis of cyclopropanes and 3-oxabicyclo[4.1.0]heptan-2-ones under varying conditions (Cruz Cruz et al., 2009).

Catalysts and Reaction Conditions

Research has identified efficient catalysts and reaction conditions for synthesizing tetrahydrobenzo[b]pyran derivatives, which share structural similarities with the compound . 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been highlighted as a mild and efficient catalyst for such syntheses in aqueous media, offering environmental benefits and good yields (Tahmassebi et al., 2011). A DABCO-based ionic liquid was also found to be a reusable catalyst promoting the synthesis of biologically active compounds, indicating its potential for creating structurally complex and biologically relevant derivatives (Shirini et al., 2017).

Biological Applications

Although direct applications of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane in biological contexts were not specifically detailed, research on related structures offers a glimpse into potential areas of interest. For example, the synthesis of functionalized pyrazoles, including those with sulfonyl groups, has been pursued for their biological activities, suggesting that compounds with similar sulfonyl and diazepane components may also hold bioactive potential (Baiju & Namboothiri, 2017). Moreover, derivatives of sulfamethoxazole attached to heterocyclic rings, including diazepanes, have been synthesized and shown to possess antimicrobial activities, indicating the relevance of such structures in developing new antimicrobial agents (Khan, 2018).

特性

IUPAC Name |

1-(1-methylpyrazol-4-yl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S/c1-15-10-13(9-14-15)21(18,19)17-5-2-4-16(6-7-17)12-3-8-20-11-12/h9-10,12H,2-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXWOPVAPSWFAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-6-propan-2-yl-N-[4-(trifluoromethoxy)phenyl]-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2648995.png)

![[4-(6-Bromo-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-p-tolyl-methanone](/img/structure/B2648998.png)

![Isopropyl 5-(3-bromophenyl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2648999.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2649001.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid](/img/structure/B2649011.png)

![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2649013.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2649014.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2649015.png)

![N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2649016.png)